Cas no 137629-36-8 (2-Nitrophenyl β-D-Glucuronide)
2-Nitrophenyl β-D-Glucuronide structure
Product Name:2-Nitrophenyl β-D-Glucuronide
Numéro CAS:137629-36-8
Le MF:C12H13NO9
Mégawatts:315.232924222946
CID:64490
PubChem ID:22817847
Update Time:2025-05-25
2-Nitrophenyl β-D-Glucuronide Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid
- 2-Nitrophenyl β-D-Glucuronide
- O-NITROPHENYL-B-D-GLUCURONIDE POTASSIUM
- (2-Nitrophenyl)-β-D-glucuronide
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylic acid
- 2-NITROPHENYL B-D-GLUCURONIDE
- 2-Nitrophenyl β-D-Gl
- (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylic acid
- 2-Nitrophenyl ?-D-Glucuronide
- beta-D-Glucopyranosiduronic acid, 2-nitrophenyl
- 137629-36-8
- SCHEMBL964144
- DTXSID40628424
- 2-Nitrophenyl I(2)-D-glucuronide
- 2-Nitrophenyl beta-D-glucopyranosiduronic acid
- CS-0445508
- (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylicacid
- 2-Nitrophenyl
- HY-W334098
- ONP-GlcA
- EN04827
- A-D-Glucopyranosiduronic Acid
-
- MDL: MFCD00152148
- Piscine à noyau: 1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
- La clé Inchi: UADVJQJTJSOJOQ-GOVZDWNOSA-N
- Sourire: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)O)O)O)OC1C=CC=CC=1[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 353.01500
- Masse isotopique unique: 315.05903099g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 425
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.2
- Surface topologique des pôles: 162Ų
Propriétés expérimentales
- Dense: 1.731
- Point de fusion: 230-235°C
- Point d'ébullition: 644.4 °C at 760 mmHg
- Point d'éclair: 343.5 °C
- Le PSA: 165.10000
- Le LogP: -1.94570
2-Nitrophenyl β-D-Glucuronide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | N503695-50mg |
2-Nitrophenyl β-D-Glucuronide |
137629-36-8 | 50mg |
$121.00 | 2023-05-17 | ||
| TRC | N503695-100mg |
2-Nitrophenyl β-D-Glucuronide |
137629-36-8 | 100mg |
$190.00 | 2023-05-17 | ||
| TRC | N503695-250mg |
2-Nitrophenyl β-D-Glucuronide |
137629-36-8 | 250mg |
$465.00 | 2023-05-17 | ||
| TRC | N503695-500mg |
2-Nitrophenyl β-D-Glucuronide |
137629-36-8 | 500mg |
$919.00 | 2023-05-17 | ||
| TRC | N503695-1g |
2-Nitrophenyl β-D-Glucuronide |
137629-36-8 | 1g |
$ 1120.00 | 2022-06-03 | ||
| Alichem | A119001745-1g |
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid |
137629-36-8 | 95% | 1g |
653.12 USD | 2021-06-11 | |
| Apollo Scientific | BICL4183-100mg |
2-Nitrophenyl beta-D-glucuronide |
137629-36-8 | 99% min | 100mg |
£289.00 | 2025-02-21 | |
| Apollo Scientific | BICL4183-250mg |
2-Nitrophenyl beta-D-glucuronide |
137629-36-8 | 99% min | 250mg |
£597.00 | 2025-02-21 | |
| Apollo Scientific | BICL4183-500mg |
2-Nitrophenyl beta-D-glucuronide |
137629-36-8 | 99% min | 500mg |
£1058.00 | 2025-02-21 | |
| Chemenu | CM182071-1g |
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-nitrophenoxy)-tetrahydro-2H-pyran-2-carboxylic acid |
137629-36-8 | 95% | 1g |
$*** | 2023-03-30 |
2-Nitrophenyl β-D-Glucuronide Littérature connexe
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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